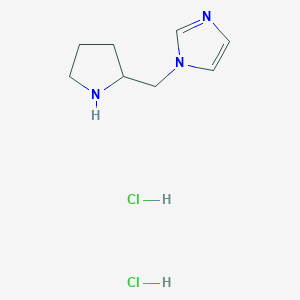
1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride” is a chemical compound that has gained significant attention in various fields of research and industry. It is a N-alkylpyrrolidine with a molecular formula of C9H20Cl2N2 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with nitrogen . The molecular weight of the compound is 227.17 g/mol.Aplicaciones Científicas De Investigación
Synthesis of Oligonucleotide Analogues
The use of imidazole derivatives, such as pyridine hydrochloride/imidazole, has been shown to be effective in the synthesis of mixed base twenty-mer oligonucleotides from nucleoside reagents containing unprotected amino groups. This method allows for the synthesis of oligonucleotide analogues containing substituents sensitive to conventional deblocking reagents, highlighting its utility in nucleic acid chemistry (Gryaznov & Letsinger, 1992).
Anticholinesterase Potential
Imidazo[1,2-a]pyridine-based compounds have been identified as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, important for the treatment of diseases like Alzheimer's. Derivatives with specific side chains exhibit significant inhibitory effects, with certain compounds showing strong AChE inhibition and selectivity towards BChE, suggesting their therapeutic potential in neurodegenerative diseases (Kwong et al., 2019).
Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is noted for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This scaffold is present in several marketed preparations, such as zolimidine, zolpidem, and alpidem, underlining its significance in the development of new therapeutic agents (Deep et al., 2016).
Optical Properties and Fluorescent Probes
Imidazo[1,2-a]pyridines have been synthesized through one-pot reactions, demonstrating potential as fluorescent probes for mercury ion detection. The efficiency of these compounds as fluorescent probes, particularly in acetonitrile and buffered aqueous solutions, highlights their utility in environmental and biological sensing applications (Shao et al., 2011).
Synthesis of Benzannelated and Heterocycles
A novel three-carbon synthon has been reported for the efficient synthesis of benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines. This methodology represents a general approach for heterocyclizations, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis (Katritzky et al., 2000).
Safety and Hazards
The safety data sheet for a similar compound, “(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine”, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water in case of eye contact .
Propiedades
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)imidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-8(10-3-1)6-11-5-4-9-7-11;;/h4-5,7-8,10H,1-3,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKBWOVIFUIHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2874033.png)
![Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2874035.png)
![(E)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2874038.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2874041.png)
![(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2874042.png)

![methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2874044.png)

![2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2874046.png)
![N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2874048.png)
![5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2874050.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874051.png)